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molecular formula C14H22N2O3 B037959 Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate CAS No. 124045-49-4

Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate

Cat. No. B037959
M. Wt: 266.34 g/mol
InChI Key: RIVRWNPTJMEYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05274121

Procedure details

Dowex 50 resin (200 mg) which had been activated with HCl was added to a solution of N-Methyl-N-[4-(1-pyrrolidinyl)-2-butynyl]-3-carboxypropanamide (101 mg, 0.40 mmol) in MeOH (2 mL) and the suspension was vigorously stirred overnight. The resin was filtered off and washed thoroughly with TFA. The combined MeOH and TFA washes were evaporated under a stream of N2, neutralized with 2M Na2CO3 solution and the product was extracted into EtOAc (3× mL). The organic layer was dried over Na2CO3, evaporated in vacuo and purified on silica gel (CHCl3 /MeOH/NH4OH, 40/10/1) to give 009 (66.8 mg, 63% yield). MS (CI-NH3), m/e 267 (MH+), 186, 172. 1H NMR (CDCl3) δ1.79 (br s, 4 H), 2.58 (br s, 4 H), 2.64 (m, 4 H), 2.98 & 3.07* (s, 3 H), 3.38 (s, 2 H), 3.68 (s, 3 H), 4.08 & 4.24* (s, 2 H).
[Compound]
Name
resin
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-Methyl-N-[4-(1-pyrrolidinyl)-2-butynyl]-3-carboxypropanamide
Quantity
101 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Yield
63%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH2:11][C:12]#[C:13][CH2:14][N:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1)[C:4](=[O:10])[CH2:5][CH2:6][C:7]([OH:9])=[O:8].[CH3:20]O>>[CH3:2][N:3]([CH2:11][C:12]#[C:13][CH2:14][N:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1)[C:4](=[O:10])[CH2:5][CH2:6][C:7]([O:9][CH3:20])=[O:8]

Inputs

Step One
Name
resin
Quantity
200 mg
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
N-Methyl-N-[4-(1-pyrrolidinyl)-2-butynyl]-3-carboxypropanamide
Quantity
101 mg
Type
reactant
Smiles
CN(C(CCC(=O)O)=O)CC#CCN1CCCC1
Name
Quantity
2 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resin was filtered off
WASH
Type
WASH
Details
washed thoroughly with TFA
CUSTOM
Type
CUSTOM
Details
The combined MeOH and TFA washes were evaporated under a stream of N2
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into EtOAc (3× mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2CO3
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
purified on silica gel (CHCl3 /MeOH/NH4OH, 40/10/1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C(CCC(=O)OC)=O)CC#CCN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 66.8 mg
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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